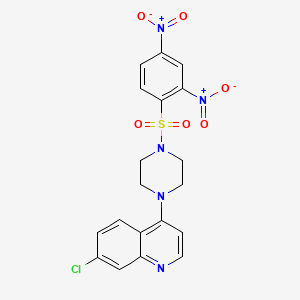![molecular formula C39H39Cl2N5O4 B611778 3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid CAS No. 2131184-57-9](/img/structure/B611778.png)
3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid
Übersicht
Beschreibung
VU661013 is a MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax Resistant Acute Myelogenous Leukemia. VU661013 is a novel, potent, selective MCL-1 inhibitor that de-stabilizes BIM/MCL-1 association, leads to apoptosis in AML, and is active in venetoclax-resistant cells and patient derived xenografts. In addition, VU661013 was safely combined with venetoclax for synergy in murine models of AML.
Wissenschaftliche Forschungsanwendungen
Cancer Research
VU0661013 is an inhibitor of myeloid cell leukemia-1 (Mcl-1), a protein that plays a crucial role in the survival of cancer cells . It has been shown to inhibit cell growth in a panel of acute myeloid leukemia (AML) cell lines .
Apoptosis Induction
The compound has been found to destabilize BIM/MCL1 association, leading to apoptosis in AML . This means it can trigger programmed cell death, a mechanism often defective in cancer cells .
Treatment of Venetoclax-Resistant Cells
VU0661013 is active in venetoclax-resistant cells and patient-derived xenografts . This suggests its potential use in treating patients who have developed resistance to venetoclax, a common issue in cancer treatment .
Use in Combination Therapies
Research has shown that VU0661013 can be safely combined with venetoclax for synergy in murine models of AML . This indicates its potential as part of combination therapies in cancer treatment .
Inhibition of Glutathione Peroxidase 4 (GPX4)
VU0661013 selectively inhibits GPX4 , an enzyme that protects cells from oxidative damage. This could have implications in the study of diseases related to oxidative stress .
Potential Use in Other Diseases
Given its mechanism of action, VU0661013 could potentially be used in the study of other diseases where Mcl-1, Bcl-2 family proteins, or GPX4 play a role .
Wirkmechanismus
Target of Action
VU0661013 is a potent and selective inhibitor of myeloid cell leukemia-1 (MCL-1) . MCL-1 is a member of the Bcl-2 family of proteins, which are key regulators of the apoptotic process . It plays a crucial role in the survival of cancer cells by inhibiting apoptosis .
Mode of Action
VU0661013 exhibits a K_i of 97±30 pM to human MCL-1 in a TR-FRET assay by displacing a fluorescently labeled peptide derived from the pro-apoptotic protein BAK . This displacement destabilizes the BIM/MCL-1 association, leading to apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by VU0661013 is the apoptosis pathway . By inhibiting MCL-1, VU0661013 disrupts the balance of pro-apoptotic and anti-apoptotic signals within the cell, triggering programmed cell death .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol , which suggests that it could be administered in a suitable solvent for in vivo studies.
Result of Action
VU0661013 inhibits cell growth in a panel of acute myeloid leukemia (AML) cell lines . It decreases blood, bone marrow, and spleen leukemic burden, reduces splenomegaly, and increases survival in a MV4-11 disseminated AML mouse xenograft model when administered at a dose of 75 mg/kg .
Eigenschaften
IUPAC Name |
3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2-yl]-1-methylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39Cl2N5O4/c1-20-15-26(16-21(2)35(20)41)50-14-8-9-27-28-11-12-30(40)34(33-23(4)42-44(7)24(33)5)36(28)46-22(3)18-45(38(47)37(27)46)32-19-43(6)31-13-10-25(39(48)49)17-29(31)32/h10-13,15-17,19,22H,8-9,14,18H2,1-7H3,(H,48,49)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYHBZFNXDOIJ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes VU661013 a promising candidate for AML treatment?
A: AML cells often exhibit upregulated levels of MCL1, an anti-apoptotic protein that contributes to resistance against venetoclax, a BCL2 inhibitor. [, ] VU661013 demonstrates potent and selective inhibition of MCL1, disrupting the BIM/MCL1 association and inducing apoptosis even in venetoclax-resistant AML cells. [] This suggests its potential as a single agent or in combination therapy with venetoclax.
Q2: How does resistance to bortezomib connect to MCL1 and VU661013's role?
A: Bortezomib resistance poses a significant challenge in Multiple Myeloma (MM) treatment. [, ] Research indicates that overexpression of MCL1 contributes to resistance against bortezomib and venetoclax. [] Notably, VU661013 demonstrates superior efficacy against bortezomib-resistant MM cells compared to other MCL1 inhibitors like S63845 and AZD5991. [] This highlights its potential in tackling bortezomib resistance by targeting MCL1.
Q3: Can VU661013 be combined with other therapies for enhanced efficacy?
A: Studies indicate a synergistic effect when VU661013 is combined with venetoclax in murine AML models. [] Furthermore, combining VU661013 with ABT-263, a Bcl-2 and Bcl-xL inhibitor, showed promise in preclinical models of estrogen receptor-positive breast cancers, where Mcl-1 upregulation drives ABT-263 resistance. [] This suggests that strategically combining VU661013 with other targeted therapies may enhance treatment efficacy in various cancers.
Q4: Are there any predictive tools for identifying patients who might benefit from VU661013 treatment?
A: Research suggests that BH3 profiling of patient samples can predict cellular responses to MCL1 and BCL2 inhibitors, indicating its potential in guiding personalized treatment strategies. [] This approach could help identify AML patients who might benefit most from VU661013, either alone or in combination therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




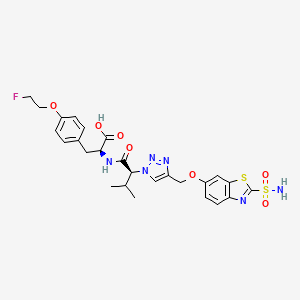
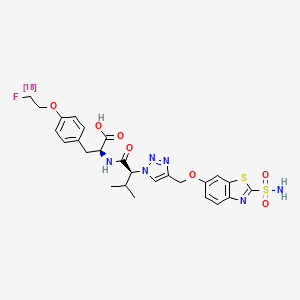
![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
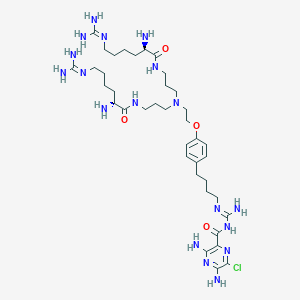
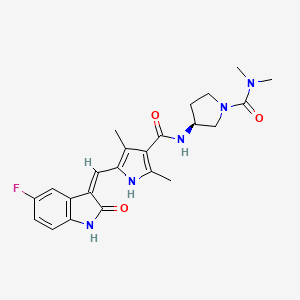
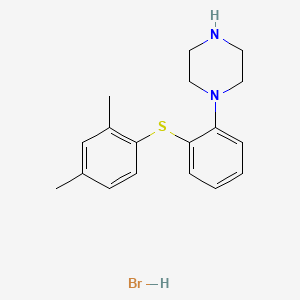
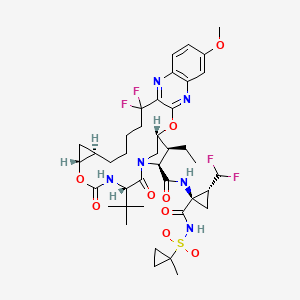
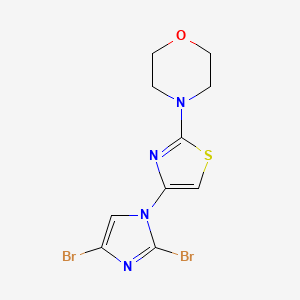
![{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B611713.png)

